An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate
An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 4-Carboxyphenyl Carbonate, also known as 4-(butoxycarbonyloxy)benzoic acid, is a chemical compound with potential applications in organic synthesis and as a building block in the development of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a carbonate ester, makes it a versatile reagent. This guide provides a comprehensive overview of its chemical properties, representative experimental protocols, and predicted spectral data. Due to the limited availability of published experimental data for this specific compound, this guide combines sourced information with standardized, representative methodologies and data predictions to serve as a practical resource.
Chemical and Physical Properties
The fundamental chemical and physical properties of Butyl 4-Carboxyphenyl Carbonate are summarized below. This data is compiled from commercial supplier information and chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 14180-12-2 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 144.0 - 148.0 °C | [2] |
| Purity | >98.0% | [2] |
| Solubility | Soluble in alcohol | [2] |
| Synonyms | 4-Carboxyphenyl Butyl Carbonate, 4-(butoxycarbonyloxy)benzoic acid | [3] |
Computed Properties:
| Property | Value | Reference(s) |
| XLogP3-AA | 2.9 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 7 | [3] |
Experimental Protocols
Synthesis of Butyl 4-Carboxyphenyl Carbonate
This procedure describes a plausible synthesis route from 4-hydroxybenzoic acid and butyl chloroformate.
Reaction Scheme:
Materials:
-
4-Hydroxybenzoic acid
-
Butyl chloroformate
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add butyl chloroformate (1.05 equivalents) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (twice), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by recrystallization.
Materials:
-
Crude Butyl 4-Carboxyphenyl Carbonate
-
Ethanol/water mixture (or other suitable solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to a constant weight.
Spectroscopic Analysis
The following are general procedures for obtaining spectroscopic data.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Process the spectra to determine chemical shifts (ppm), multiplicities, coupling constants (Hz), and integration.
3.3.2 Infrared (IR) Spectroscopy
-
Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
3.3.3 Mass Spectrometry (MS)
-
Introduce the sample into a mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Analyze the spectrum to identify the molecular ion peak and major fragment ions.
Spectral Data (Predicted)
Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | broad singlet | 1H | -COOH |
| ~8.1 | doublet | 2H | Aromatic H ortho to -COOH |
| ~7.3 | doublet | 2H | Aromatic H ortho to -OCOO- |
| ~4.3 | triplet | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~1.7 | multiplet | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~1.4 | multiplet | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~0.9 | triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~154 | -O-COO- |
| ~153 | Aromatic C attached to -OCOO- |
| ~132 | Aromatic CH ortho to -COOH |
| ~127 | Aromatic C attached to -COOH |
| ~122 | Aromatic CH ortho to -OCOO- |
| ~69 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~30 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~19 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~14 | -O-CH₂-CH₂-CH₂-CH₃ |
Solvent: DMSO-d₆
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3300-2500 (broad) | O-H stretch of carboxylic acid |
| ~2960 | C-H stretch (aliphatic) |
| ~1820 | C=O stretch of carbonate |
| ~1700 | C=O stretch of carboxylic acid |
| ~1600, ~1500 | C=C stretch (aromatic) |
| ~1250 | C-O stretch of carbonate and acid |
Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion |
| 238 | [M]⁺, Molecular ion |
| 182 | [M - C₄H₈]⁺, Loss of butene via McLafferty rearrangement |
| 138 | [HO-C₆H₄-COOH]⁺, 4-Hydroxybenzoic acid radical cation |
| 121 | [HO-C₆H₄-CO]⁺, Loss of OH from the 138 fragment |
| 57 | [C₄H₉]⁺, Butyl cation |
Biological Activity and Potential Applications
Currently, there is a lack of specific published data on the biological activity of Butyl 4-Carboxyphenyl Carbonate. However, related benzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[4][5][6] Given its structure, Butyl 4-Carboxyphenyl Carbonate could be explored as an intermediate in the synthesis of novel therapeutic agents or as a candidate for screening in various biological assays.
Visualizations
The following diagrams illustrate a representative experimental workflow and a conceptual screening pathway for a compound like Butyl 4-Carboxyphenyl Carbonate.
Conclusion
Butyl 4-Carboxyphenyl Carbonate is a readily available chemical intermediate with potential for broader applications. This technical guide provides a foundational understanding of its properties and offers representative protocols and predicted data to aid researchers in its use and further investigation. Future studies are warranted to elucidate its experimental spectral characteristics and explore its potential biological activities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Butyl 4-Carboxyphenyl Carbonate | 14180-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
